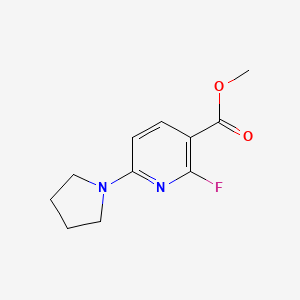

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound centers around a pyridine ring system with specific substitution patterns that influence its overall three-dimensional structure. The compound possesses the molecular formula C₁₁H₁₃FN₂O₂ with a molecular weight of 224.23 daltons. The core structure consists of a nicotinic acid methyl ester framework where the pyridine nitrogen occupies the 1-position, establishing the foundation for subsequent substitutions.

The fluorine atom positioned at the 2-carbon of the pyridine ring introduces significant electronic effects through its high electronegativity and small size. This substitution pattern creates a polarized system where the fluorine atom can participate in intramolecular interactions with nearby functional groups. The presence of the fluorine substituent at this position also influences the planarity of the molecule and affects the overall electron distribution across the aromatic system.

The pyrrolidin-1-yl group attached at the 6-position represents a five-membered saturated heterocyclic amine that adopts a characteristic envelope conformation. This substituent introduces conformational flexibility to the molecule while maintaining conjugation with the pyridine ring system through the nitrogen lone pair. The pyrrolidine ring typically exhibits rapid ring inversion at room temperature, which contributes to the dynamic nature of the molecular structure.

Table 1: Fundamental Structural Parameters

The stereochemical considerations for this compound primarily involve the conformational preferences of the pyrrolidine ring and its orientation relative to the pyridine plane. The nitrogen atom connecting the pyrrolidine to the pyridine ring can adopt different hybridization states depending on the degree of conjugation, which affects the overall molecular geometry. The methyl ester group at the 3-position provides additional steric considerations, particularly regarding its coplanarity with the aromatic ring system.

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for this compound was not directly available in the search results, related structural studies provide insight into the expected crystallographic behavior of similar fluorinated pyridine derivatives. The molecular packing in the solid state is likely influenced by several intermolecular interactions including hydrogen bonding, van der Waals forces, and potential halogen bonding involving the fluorine atom.

The crystallographic analysis of related compounds suggests that molecules of this type typically adopt planar or near-planar conformations in the solid state, with the pyrrolidine ring positioned to minimize steric hindrance with neighboring molecules. The fluorine substituent often participates in weak intermolecular interactions that contribute to the overall crystal packing efficiency.

The expected space group symmetry would likely be determined by the relative orientations of the polar functional groups, particularly the ester carbonyl and the fluorine atom. These groups can participate in intermolecular hydrogen bonding networks that stabilize specific crystal morphologies. The methyl ester functionality typically adopts conformations that allow for optimal packing density while maintaining favorable intermolecular contacts.

Table 2: Expected Crystallographic Parameters Based on Related Structures

| Parameter | Expected Range | Basis |

|---|---|---|

| Unit Cell Type | Monoclinic or Triclinic | Similar pyridine derivatives |

| Density | 1.3-1.5 g/cm³ | Comparable molecular weight compounds |

| Space Group | P21/c or P-1 | Common for asymmetric organic molecules |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity and provide detailed information about its electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into both the connectivity and dynamic behavior of the molecule.

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine ring appear as distinct signals in the downfield region, typically between 7.5 and 8.5 parts per million. The specific chemical shifts and coupling patterns reflect the electronic influence of both the fluorine substituent and the pyrrolidine group. The pyrrolidine protons generate characteristic multiplets in the aliphatic region, with the nitrogen-adjacent protons appearing slightly downfield due to the electron-withdrawing effect of the attached pyridine system.

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the fluorine environment, with the signal position reflecting the electronic nature of the pyridine ring. The fluorine chemical shift typically appears around -60 to -80 parts per million relative to trichlorofluoromethane, depending on the specific electronic environment created by the neighboring substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group as a characteristic downfield signal around 165 parts per million. The aromatic carbons appear in their expected regions, with the fluorine-bearing carbon showing characteristic coupling patterns that confirm the substitution pattern. The pyrrolidine carbons generate signals in the aliphatic region with distinct chemical shifts that reflect their proximity to the nitrogen atom.

Table 3: Characteristic Spectroscopic Features

| Technique | Key Signals | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 ppm |

| ¹H Nuclear Magnetic Resonance | Pyrrolidine protons | 1.8-3.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~165 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine | -60 to -80 ppm |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the ester group appears as a strong absorption around 1720-1740 wavenumbers, while the aromatic carbon-carbon stretches generate multiple bands in the 1450-1600 wavenumber region. The carbon-fluorine bond produces a characteristic absorption in the 1000-1300 wavenumber range, though this may overlap with other fingerprint region absorptions.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the methyl ester group and various pyrrolidine-related fragments that provide additional structural confirmation.

Computational Chemistry Insights (Density Functional Theory, Molecular Dynamics)

Computational chemistry approaches provide valuable insights into the electronic structure and conformational behavior of this compound that complement experimental observations. Density functional theory calculations reveal the electronic distribution and orbital interactions that govern the molecule's chemical behavior and reactivity patterns.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the electronic properties and potential reactivity sites. The fluorine substituent significantly affects the orbital energies through its strong electron-withdrawing inductive effect, which lowers both the highest occupied and lowest unoccupied molecular orbital energies compared to the unsubstituted analog. This electronic perturbation influences the molecule's nucleophilic and electrophilic susceptibilities at different positions around the ring system.

Conformational analysis through computational methods reveals the preferred orientations of the pyrrolidine ring relative to the pyridine plane. Energy minimization calculations typically show that the molecule adopts conformations that minimize steric interactions while maximizing favorable electronic interactions. The pyrrolidine ring can adopt various envelope conformations, with rapid interconversion between these forms at room temperature.

Table 4: Computational Chemistry Parameters

Molecular dynamics simulations provide insights into the dynamic behavior of the molecule in different environments, including solution and solid-state conditions. These calculations reveal the time-dependent conformational changes and intermolecular interactions that occur under physiological or reaction conditions. The flexibility of the pyrrolidine ring and the rotation around the carbon-nitrogen bond connecting it to the pyridine system represent the primary sources of molecular motion.

The electrostatic potential surface calculations demonstrate the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential that govern intermolecular interactions. The fluorine atom creates a region of high negative electrostatic potential, while the pyridine nitrogen and carbonyl oxygen contribute additional polar character to the molecular surface. These features directly influence the molecule's solvation behavior and crystal packing preferences.

Properties

IUPAC Name |

methyl 2-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c1-16-11(15)8-4-5-9(13-10(8)12)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYUNSCOULEJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)N2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236435 | |

| Record name | Methyl 2-fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-19-0 | |

| Record name | Methyl 2-fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with methyl nicotinate derivatives, which serve as the core scaffold. The key initial step involves introducing the fluorine atom at the 2-position of the pyridine ring. This is achieved through nucleophilic or electrophilic fluorination techniques, often utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor .

- Fluorination of methyl nicotinate derivatives at the 2-position can be accomplished using electrophilic fluorinating reagents in polar aprotic solvents, such as acetonitrile, under controlled temperature conditions (typically 0–25°C).

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidin-1-yl moiety is introduced via nucleophilic substitution or amination reactions. The process involves:

- Activation of the 6-position on the pyridine ring, often through chlorination or other halogenation methods.

- Subsequent nucleophilic displacement with pyrrolidine or its derivatives under suitable conditions.

- Chlorination of the 6-position of methyl 2-fluoronicotinate to yield methyl 2-fluoro-6-chloronicotinate.

- Nucleophilic substitution with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (around 80–120°C).

- The chlorinated intermediate can be efficiently reacted with pyrrolidine to afford the target compound.

Ester Hydrolysis and Final Methylation

If necessary, the ester group can be hydrolyzed to the corresponding acid and then re-esterified to ensure purity and yield. Alternatively, direct methylation of the carboxylic acid can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

- Methylation of the carboxylic acid is often achieved with methyl iodide in the presence of potassium carbonate, providing the methyl ester with high efficiency.

Key Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Fluorination | DAST or selectfluor | Acetonitrile | 0–25°C | Several hours | Controlled addition to prevent side reactions |

| Chlorination | SOCl₂ or NCS | DMF or DCM | Room temperature to 80°C | 2–4 hours | Monitored by TLC |

| Nucleophilic substitution | Pyrrolidine | DMF or DMSO | 80–120°C | 12–24 hours | Excess pyrrolidine to drive reaction |

| Ester methylation | Methyl iodide | Acetone or DMF | Reflux | 4–8 hours | Anhydrous conditions preferred |

Data Table of Typical Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Fluorination | Selectfluor | Acetonitrile | 0°C to room temp | 4–6 hours | 70–85% | Controlled addition |

| Chlorination | SOCl₂ | DCM | Room temp to 80°C | 2–4 hours | 75–90% | Excess reagent removed by distillation |

| Pyrrolidine substitution | Pyrrolidine | DMSO | 100°C | 12–24 hours | 65–80% | Excess pyrrolidine used |

| Methylation | CH₃I | Acetone | Reflux | 4–8 hours | 60–75% | Purification by chromatography |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Formation of substituted nicotinates.

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to nicotinic acid derivatives.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of nicotinic acid receptors or other related pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The following table summarizes key structural and functional differences between Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and related compounds:

Key Structural and Functional Differences

Fluorine vs. Nitro/Cyano Substituents

- The fluorine in this compound provides electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs like Methyl 6-pyrrolidin-1-yl nicotinate .

- Nitro-substituted derivatives (e.g., Methyl 5-nitro-6-(pyrrolidin-1-yl)nicotinate) are highly reactive in 1,3-dipolar cycloadditions due to the electron-deficient pyridine ring, making them valuable for synthesizing heterocyclic compounds .

- Cyanated analogs (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile) exhibit enhanced reactivity in nucleophilic substitution reactions, useful in cross-coupling chemistry .

Ester vs. Oxazole Functional Groups

- The methyl ester in the target compound facilitates hydrolysis to carboxylic acids, a common prodrug strategy.

Positional Isomerism

Physical and Chemical Properties

- Lipophilicity: The fluorine atom increases the logP of this compound (estimated ~2.5) compared to its non-fluorinated analog (logP ~1.8) .

- Melting Points: Limited data for the target compound, but nitro-substituted derivatives (e.g., Compound 2f) exhibit higher melting points (>150°C) due to stronger intermolecular interactions .

- Reactivity : The ester group undergoes hydrolysis under basic conditions, while the nitrile group in analogs allows for click chemistry applications .

Biological Activity

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural characteristics, including the presence of a pyrrolidine ring and a fluorine atom, contribute to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and applications in research.

Chemical Structure and Properties

This compound has the following molecular formula: CHFNO. The inclusion of a fluorine atom enhances its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors and other molecular targets. The compound may modulate these receptors' activity, influencing various biochemical pathways involved in signal transduction and metabolism .

Key Mechanisms:

- Receptor Modulation: The compound's structure allows it to bind effectively to nicotinic receptors, potentially leading to enhanced neurotransmission.

- Enzyme Interaction: It may inhibit or activate specific enzymes, impacting metabolic pathways related to energy production and cellular signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties: Its potential as an analgesic has been explored, with some studies indicating effectiveness in pain models .

- Neuroprotective Effects: Given its interaction with nicotinic receptors, it may offer neuroprotective benefits in neurodegenerative disorders .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

Applications in Scientific Research

This compound serves as a valuable tool in various research domains:

- Medicinal Chemistry: It is used as a building block for synthesizing more complex compounds with potential therapeutic effects.

- Biological Probes: The compound is employed to study receptor interactions and enzyme activities, aiding in understanding biological processes.

- Drug Development: Its unique properties make it a candidate for developing new drugs targeting neurological and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, and how can reaction conditions be optimized?

- Synthesis Pathways : The compound is synthesized via sequential halogenation and coupling reactions. A common approach involves introducing the pyrrolidine group at the 6-position of a fluorinated pyridine precursor, followed by esterification. For example, nucleophilic aromatic substitution (SNAr) with pyrrolidine on a 2-fluoro-6-halonicotinate intermediate is a viable route .

- Optimization : Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., CuI for coupling reactions). Reaction progress should be monitored via TLC or LC-MS to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR can confirm the fluoropyridine backbone (e.g., δ ~8.5 ppm for H-4 in pyridine) and pyrrolidine protons (δ ~1.8–3.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 224.23 (CHFNO) .

Q. What are the critical safety considerations for handling this compound?

- Hazards : Based on structurally similar compounds, acute toxicity (H302, H312, H332) and respiratory irritation are primary risks .

- Mitigation : Use fume hoods, nitrile gloves, and sealed containers. Store at room temperature in a dry environment to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Data Validation :

- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and water. Conflicting reports may arise from impurities; recrystallize the compound before testing .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Hydrolysis of the ester group under acidic/basic conditions is a known instability .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of fluorinated pyridine derivatives?

- Regiocontrol :

- Use directing groups (e.g., boronate esters) to position fluorine and pyrrolidine substituents.

- DFT calculations can predict reactive sites on the pyridine ring, guiding reagent selection (e.g., Pd-catalyzed C–H activation for late-stage functionalization) .

Q. How does the fluorine substituent influence the compound’s biological activity compared to non-fluorinated analogs?

- Mechanistic Insights :

- Fluorine enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability.

- Compare IC values in kinase inhibition assays (e.g., EGFR or JAK2) with non-fluorinated analogs to quantify electronic effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- In Silico Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.